molecular formula C9H9BrN2S B14784443 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B14784443
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with amines or thiols can lead to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to amines or other reduced forms.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and structure-activity relationship (SAR) analyses are often used to elucidate these mechanisms .

Comparison with Similar Compounds

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromine atom enhances its reactivity and interaction with biological targets. This section summarizes the chemical structure:

Property Details
Molecular Formula C9H8BrN2S
Molecular Weight 245.14 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from benzothiazole showed minimal inhibitory concentrations (MICs) against various bacterial strains.

  • Study Findings : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results.
Microorganism MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (μM)
MCF-710
A54915
HeLa12

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors critical for cellular proliferation and survival.

Case Studies

Several case studies have been published highlighting the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein and activation of caspase pathways, indicating apoptosis induction.
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound showed enhanced antibacterial activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine, and how are intermediates characterized?

The synthesis typically involves bromination of a benzothiazole precursor followed by functionalization of the amine group. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. A key intermediate, 6-bromo-1,3-benzothiazole, is often synthesized via cyclization of substituted thioureas or bromination of preformed benzothiazoles. The ethanamine moiety is introduced through nucleophilic substitution or reductive amination. Characterization of intermediates employs techniques like ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve structural ambiguities) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR identifies protons adjacent to the bromine atom (deshielded signals near δ 7.5–8.5 ppm) and the ethanamine group (δ 1.2–1.5 ppm for CH₃, δ 2.8–3.5 ppm for NH₂). ¹³C NMR confirms the bromine’s electron-withdrawing effect on aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic pattern due to bromine.
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing, particularly for bromine’s steric effects .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH and temperature conditions are essential. For instance, thermal gravimetric analysis (TGA) can assess decomposition points, while HPLC monitors degradation products over time. Storage in inert atmospheres (argon) at −20°C is recommended to prevent bromine displacement or amine oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent Selection : Use DMF or ethanol for bromination to enhance solubility and reduce side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve electrophilic substitution efficiency.
  • Temperature Control : Bromination at 0–5°C minimizes over-bromination, while amination steps may require reflux (70–80°C) for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity. Evidence from similar benzothiazole syntheses suggests yields can exceed 70% with optimized protocols .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds. To resolve these:

  • Reproducibility Checks : Repeat assays with independently synthesized batches.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the ethanamine or bromobenzothiazole groups to isolate bioactive moieties. Prior studies on analogous compounds highlight the importance of the bromine position for antitumor activity .

Q. What strategies are effective in designing pharmacological evaluations for this compound?

  • Target Selection : Prioritize targets linked to benzothiazole bioactivity (e.g., kinases, DNA topoisomerases).
  • In Vitro Assays : Use MTT assays for cytotoxicity and enzymatic inhibition studies (e.g., protease inhibition).
  • In Vivo Models : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and metabolite profiling.
  • Control Compounds : Include known benzothiazole derivatives (e.g., 2-aminobenzothiazoles) as benchmarks .

Q. How can computational methods complement experimental data for this compound?

  • Docking Simulations : Predict binding affinities to targets like HIV-1 protease or cancer-related kinases.
  • DFT Calculations : Analyze electronic effects of bromine on aromatic ring reactivity.
  • MD Simulations : Assess stability of ligand-target complexes over time. Cross-validation with experimental IC₅₀ values enhances reliability .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data on similar benzothiazole derivatives?

Contradictions in bond lengths or dihedral angles may stem from crystal packing effects or solvent interactions. Strategies include:

  • Comparing Multiple Datasets : Use databases like the Cambridge Structural Database (CSD) to identify trends.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) influencing structural deviations .

Q. What analytical approaches resolve impurities detected during synthesis?

  • HPLC-MS : Identifies by-products (e.g., debrominated species or oxidized amines).
  • DOSY NMR : Distinguishes monomeric vs. aggregated species.
  • Elemental Analysis : Confirms stoichiometry, particularly for bromine content. Adjust reaction stoichiometry or purification protocols based on findings .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling brominated benzothiazoles?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid bromine exposure.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal.
  • Emergency Procedures : In case of skin contact, rinse immediately with water and consult poison control protocols .

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3

InChI Key

WCAVKVOSSKLRQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.